molecular formula C14H14N4O B14420244 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one CAS No. 85333-59-1

6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14420244
CAS No.: 85333-59-1
M. Wt: 254.29 g/mol
InChI Key: RJMQFLSYEMLGFB-UHFFFAOYSA-N
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Description

6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazinone moieties The imidazole ring is known for its presence in many biologically active molecules, while the pyridazinone ring is often found in compounds with various pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazinone ring. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with imidazole to form 4-[(1H-imidazol-1-yl)methyl]benzaldehyde. This intermediate is then reacted with hydrazine hydrate and an appropriate dicarbonyl compound to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydropyridazines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyridazinone ring may interact with other biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-[(1H-Imidazol-1-yl)methyl]benzaldehyde: An intermediate in the synthesis of the target compound.

    1H-Imidazole-4-methanol: A related imidazole derivative with different functional groups.

    2-(Phenylmethyl)-1H-imidazole: Another imidazole derivative with a benzyl group.

Uniqueness

6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both imidazole and pyridazinone rings in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85333-59-1

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-[4-(imidazol-1-ylmethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H14N4O/c19-14-6-5-13(16-17-14)12-3-1-11(2-4-12)9-18-8-7-15-10-18/h1-4,7-8,10H,5-6,9H2,(H,17,19)

InChI Key

RJMQFLSYEMLGFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)CN3C=CN=C3

Origin of Product

United States

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